Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene
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Overview
Description
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene is a complex organic compound with a unique structure It is characterized by its octahydroindene core, which is fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene typically involves multicomponent reactions. These reactions are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4,4,8,8-tetramethyl-4α,7-methano-4α-H-naphth[1,8a-b]oxirene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-
Uniqueness
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene is unique due to its specific combination of an octahydroindene core and an oxirane ring. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
3030-59-9 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
9-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O3/c1-6-2-10(15-5-7-4-14-7)8(1)9-3-11-13(16-11)12(6)9/h6-13H,1-5H2 |
InChI Key |
HGXWGDPXIFBZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C4C(C3)O4)OCC5CO5 |
Origin of Product |
United States |
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